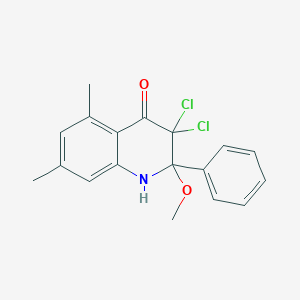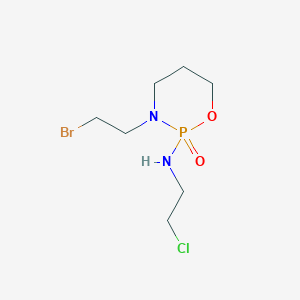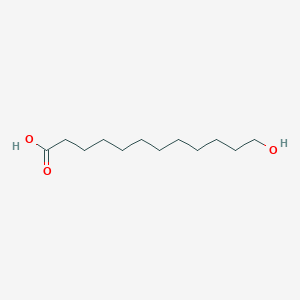
1,2,3,8-Tetrachloronaphthalene
Übersicht
Beschreibung
1,2,3,8-Tetrachloronaphthalene is a type of polychlorinated naphthalene, which is a product obtained upon treatment of naphthalene with chlorine . The molecular formula is C10H4Cl4 .
Synthesis Analysis
The degradation of 1,2,3,4-tetrachloronaphthalene (CN-27), which features a one-side fully-chlorinated aromatic ring, was evaluated over three of the prepared rod-like Fe–Al composite oxides (FeAl-1, FeAl-5, and FeAl-10) .Molecular Structure Analysis
The molecular structure of 1,2,3,8-Tetrachloronaphthalene consists of a naphthalene nucleus with four chlorine substituents .Chemical Reactions Analysis
The degradation of 1,2,3,4-tetrachloronaphthalene (CN-27) suggests the occurrence of successive hydrodechlorination reactions . The major hydrodechlorination pathway was judged to be CN-27 → CN-14 → CN-4 → CN-2 .Physical And Chemical Properties Analysis
1,2,3,8-Tetrachloronaphthalene has a molecular weight of 265.9 g/mol . It has a computed XLogP3 of 5.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry and Remediation
Field:
Environmental chemistry, specifically in the context of persistent organic pollutants (POPs).
Summary:
1,2,3,4-Tetrachloronaphthalene is a chlorinated naphthalene derivative that can be found in soil, sediment, and water. It is considered a POP due to its persistence, bioaccumulation potential, and toxicity. Researchers investigate its behavior in the environment, including its degradation pathways, transport, and fate.
Experimental Procedures:
- Degradation Studies : Laboratory experiments assess CN-27 degradation using various catalysts (e.g., Fe–Al composite oxides) .
Results:
Analytical Chemistry
Field:
Analytical chemistry, particularly in the development of reference materials.
Summary:
CN-27 serves as an analytical standard for quality control and calibration purposes. Laboratories use it to validate analytical methods, such as GC or HPLC, ensuring accurate quantification of chlorinated compounds.
Experimental Procedures:
- Certificate of Analysis (COA) : The COA provides essential data, including purity, concentration, and stability .
Results:
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,8-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHXYSILPJXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335269 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,8-Tetrachloronaphthalene | |
CAS RN |
149864-81-3 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)










